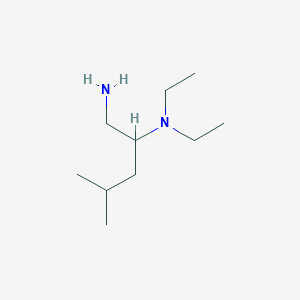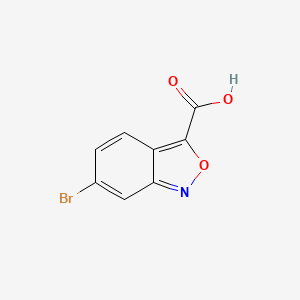
6-Bromo-2,1-benzoxazole-3-carboxylic acid
Overview
Description
6-Bromo-2,1-benzoxazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4BrNO3 . It has a molecular weight of 242.03 . The compound is also known by other synonyms such as 6-bromo-2,1-benzisoxazole-3-carboxylic acid and 6-bromobenzo[c]isoxazole-3-carboxylic acid .
Synthesis Analysis
The synthesis of benzoxazole derivatives, including this compound, has been extensively studied . Various methodologies have been developed, including the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, one method involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoxazole ring substituted with a bromo group at the 6th position and a carboxylic acid group at the 3rd position . The compound has a bicyclic planar structure .Chemical Reactions Analysis
Benzoxazoles, including this compound, can undergo various chemical reactions . For instance, they can participate in cyclization reactions with β-diketones catalyzed by a combination of Brønsted acid and CuI . They can also undergo reductive coupling/annulation with o-nitrophenols or o-nitroanilines in the presence of sulfur and DABCO .Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.03 and a molecular formula of C8H4BrNO3 . It has a topological polar surface area of 63.3Ų .Scientific Research Applications
Synthesis and Biological Evaluation
6-Bromo-2,1-benzoxazole-3-carboxylic acid, due to its structural significance, has been explored in the synthesis of various halogenated compounds. Research indicates that halogenated benzoxazoles, including those with bromo substituents, exhibit potent anti-inflammatory and cytotoxic activities. One study synthesized 2-halogenatedphenyl benzoxazole-5-carboxylic acids, demonstrating significant anti-inflammatory activity in some derivatives comparable to ibuprofen. Additionally, certain compounds showed excellent cytotoxic activity against human prostate carcinoma cell lines, surpassing the standard drug doxorubicin in efficacy. Molecular docking analysis supported these findings by showing good binding interactions with biological targets such as Cyclooxygenase-2 and aldo-keto reductase IC3 (Thakral et al., 2022).
Material Synthesis
The compound's utility extends into materials science, where it serves as a precursor in the synthesis of novel molecular electronic materials. For instance, it has been used in the preparation of C3-symmetric, substituted-triazatruxene molecules through a one-pot trimerisation process. This synthesis pathway highlights a straightforward route to large polyaromatic molecules with easily-modified side groups, showcasing the compound's role in developing functional materials for electronic applications (Valentine et al., 2012).
Ligand Synthesis for Metal Complexes
Furthermore, this compound has been instrumental in synthesizing ligands for metal complexes, which are crucial in catalysis and materials science. Research involving ortho-lithiated derivatives of protected phenylboronic acids explores the synthesis of various ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles. This work underscores the compound's versatility in creating complex molecules with potential applications ranging from catalysis to the construction of new materials (Da̧browski et al., 2007).
Fluorescent Brighteners
Additionally, derivatives of this compound have been explored for their potential as fluorescent brightening agents. This application is particularly relevant in the textile industry, where such compounds are applied to fabrics to enhance their appearance by absorbing ultraviolet light and re-emitting it as visible light. The synthesis and properties of these compounds, including their application to polyester fibers, demonstrate the compound's contribution to improving material aesthetics and functionality (Um, 2007).
Mechanism of Action
Target of Action
Benzoxazole derivatives are known to interact with a wide range of biological targets . They have been found to exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more .
Mode of Action
For instance, they can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives are known to influence a variety of biochemical pathways due to their wide spectrum of pharmacological activities .
Result of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Future Directions
Benzoxazole derivatives, including 6-Bromo-2,1-benzoxazole-3-carboxylic acid, have been extensively used as starting materials for different mechanistic approaches in drug discovery . They offer a broad substrate scope and functionalization to provide several biological activities . Therefore, there is a large potential for future research in the synthesis and application of these compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Bromo-2,1-benzoxazole-3-carboxylic acid are not fully understood due to the limited available research. Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds and π-π stacking or π-cation interactions .
Cellular Effects
The specific cellular effects of this compound are currently unknown. Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Benzoxazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Benzoxazole derivatives have been found to target a wide range of metabolic pathways and cellular processes in cancer pathology .
properties
IUPAC Name |
6-bromo-2,1-benzoxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)10-13-7(5)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTUMTXURUVLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B1520005.png)


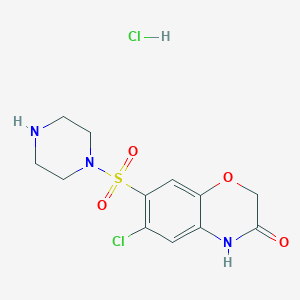
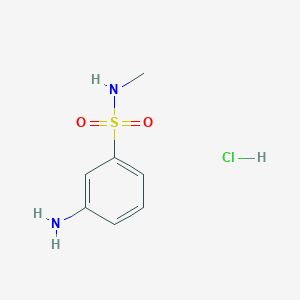


![1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine](/img/structure/B1520018.png)

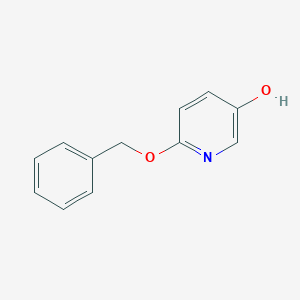
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1520022.png)


